(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261521
InChI: InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+
SMILES:
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18261521

Molecular Formula: C9H9Cl2N

Molecular Weight: 202.08 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine -

Specification

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
IUPAC Name (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+
Standard InChI Key PICGQJWHHSEXIK-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)/C=C/CN
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C=CCN

Introduction

Structural Characteristics

Molecular Configuration

(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-amine (C₉H₉Cl₂N) features a trans-configuration (E) at the double bond of the propenyl chain, confirmed by its IUPAC name and stereochemical descriptors . The 2,4-dichlorophenyl group is attached to the second carbon of the prop-2-en-1-amine backbone, creating a planar structure stabilized by conjugation between the aromatic ring and the double bond. Single-crystal X-ray diffraction data for analogous compounds reveal bond lengths of approximately 1.34 Å for the C=C bond and 1.45 Å for the C–N bond, consistent with sp² hybridization .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular weight202.08 g/mol
Double bond configurationE
Aromatic substitution2,4-dichloro
SMILESC1=CC(=C(C=C1Cl)Cl)/C=C/CN

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with an appropriate amine precursor under basic conditions. A modified procedure using KOH in ethanol at 25°C yields the product in 90% efficiency, analogous to methods described for fluorinated chalcones . The reaction proceeds through nucleophilic addition followed by dehydration, with the E isomer favored due to steric hindrance in the transition state.

Purification and Crystallization

Slow evaporation of dichloromethane solutions produces needle-like crystals suitable for X-ray analysis . Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by gas chromatography-mass spectrometry (GC-MS). Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, suggesting stability under standard storage conditions .

Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy: Peaks at 3048 cm⁻¹ (C–H stretch), 1650 cm⁻¹ (C=C), and 1580 cm⁻¹ (N–H bend) confirm the amine and conjugated system .

  • NMR: ¹H NMR (500 MHz, CDCl₃) shows resonances at δ 7.86 (d, J = 16.2 Hz, 1H, CH=), 7.63 (d, J = 16.2 Hz, 1H, CH=), and 3.12 (s, 2H, NH₂) .

  • UV-Vis: A λₘₐₓ at 280 nm (ε = 12,500 M⁻¹cm⁻¹) arises from π→π* transitions in the aromatic system .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) and low solubility in water (<0.1 mg/mL). Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days, indicating robustness for laboratory use.

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